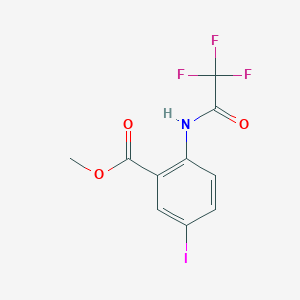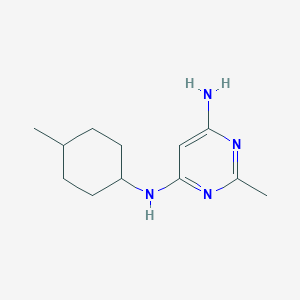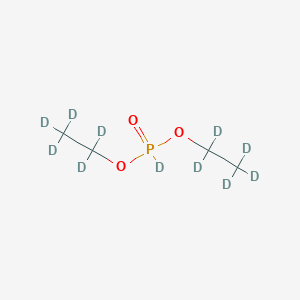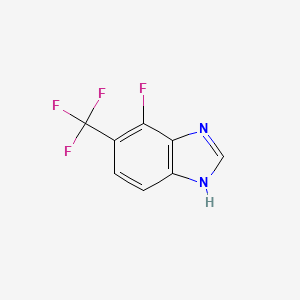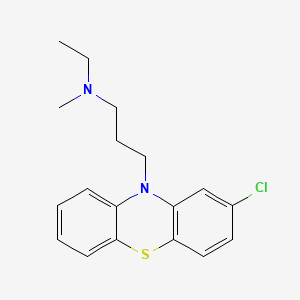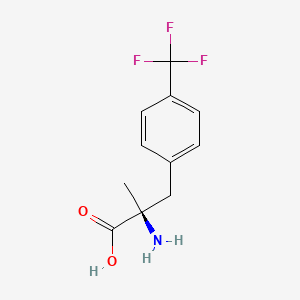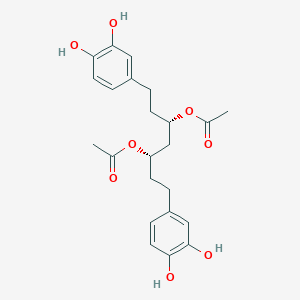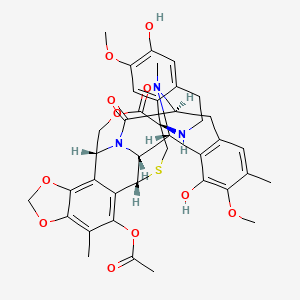
Trabectedine Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trabectedine Impurity E is a chemical compound related to Trabectedin, a marine-derived anti-neoplastic drug. . This compound is one of the impurities that can be formed during the synthesis or degradation of Trabectedin.
Preparation Methods
The synthesis of Trabectedine and its impurities involves complex chemical reactions. Trabectedin is initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared by chemical synthesis . The synthetic process includes reactions such as the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of Trabectedin while minimizing the formation of impurities like Trabectedine Impurity E.
Chemical Reactions Analysis
Trabectedine Impurity E, like Trabectedin, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trabectedine Impurity E is primarily studied in the context of its parent compound, Trabectedin. Research focuses on understanding the formation, stability, and biological activity of this impurity. In chemistry, it is used to study the synthetic pathways and degradation mechanisms of Trabectedin . In biology and medicine, it is investigated for its potential effects on cancer cells and its role in the overall efficacy and safety of Trabectedin . In industry, it is important for quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Mechanism of Action
The mechanism of action of Trabectedine Impurity E is closely related to that of Trabectedin. Trabectedin binds to the minor groove of DNA and interferes with cell division and genetic transcription processes . It also affects DNA repair machinery, leading to cell cycle arrest and apoptosis . The molecular targets include transcription factors, DNA binding proteins, and DNA repair pathways .
Comparison with Similar Compounds
Trabectedine Impurity E can be compared with other impurities and analogs of Trabectedin. Similar compounds include:
ET-745: A related compound with a similar structure but different pharmacological activity.
Lurbinectedin: Another marine-derived anti-neoplastic agent with a similar mechanism of action. This compound is unique in its specific formation during the synthesis and degradation of Trabectedin, and its study provides insights into the stability and efficacy of the parent compound.
Properties
Molecular Formula |
C39H41N3O11S |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1 |
InChI Key |
HURGLJIPFDYHTH-YAJOLDMGSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


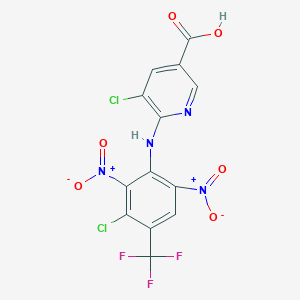
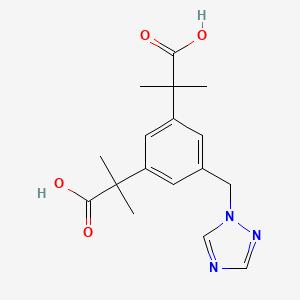
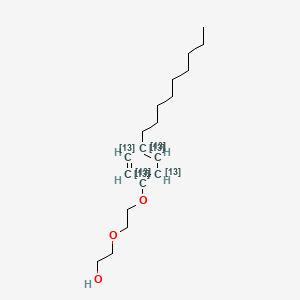


![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
